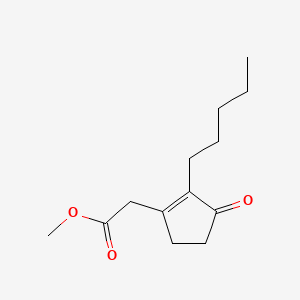

1-Cyclopentene-1-acetic acid, 3-oxo-2-pentyl-, methyl ester

Description

Properties

IUPAC Name |

methyl 2-(3-oxo-2-pentylcyclopenten-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJYFXPRHTPSOMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(CCC1=O)CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179574 | |

| Record name | 1-Cyclopentene-1-acetic acid, 3-oxo-2-pentyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24863-70-5 | |

| Record name | Methyl 3-oxo-2-pentyl-1-cyclopentene-1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24863-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopentene-1-acetic acid, 3-oxo-2-pentyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024863705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclopentene-1-acetic acid, 3-oxo-2-pentyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Cyclopentene-1-acetic acid, 3-oxo-2-pentyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(3-oxo-2-pentylcyclopent-1-en-1-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-Cyclopentene-1-acetic acid, 3-oxo-2-pentyl-, methyl ester involves several steps. One common method includes the esterification of 1-Cyclopentene-1-acetic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion. Industrial production methods may involve continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

1-Cyclopentene-1-acetic acid, 3-oxo-2-pentyl-, methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride.

Substitution: The ester group can undergo nucleophilic substitution reactions, forming different derivatives depending on the nucleophile used. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures

Scientific Research Applications

1-Cyclopentene-1-acetic acid, 3-oxo-2-pentyl-, methyl ester (C13H20O3) is an organic compound with a unique structure featuring a cyclopentene ring, an acetic acid moiety, and a pentyl side chain. It is also known as methyl 2-(3-oxo-2-pentylcyclopenten-1-yl)acetate . This compound has a molecular weight of 224.30 g/mol and a CAS No. of 24863-70-5.

Scientific Research Applications

1-Cyclopentene-1-acetic acid, 3-oxo-2-pentyl-, methyl ester is used in scientific research across various fields:

- Chemistry: It serves as a precursor in synthesizing more complex organic molecules.

- Biology: Researchers study its effects on biological systems and its potential as a bioactive compound.

- Medicine: It is investigated for its pharmacological properties and potential therapeutic applications.

Industrial Applications

This compound is utilized in the production of fragrances and flavoring agents because of its pleasant odor. It shares structural similarities and applications with other fragrance compounds like methyl dihydrojasmonate, methyl (Z)-dihydrojasmonate, and methyl (3-oxo-2-pentylcyclopentyl)acetate.

Chemical Reactions

1-Cyclopentene-1-acetic acid, 3-oxo-2-pentyl-, methyl ester can undergo several chemical reactions:

- Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.

- Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride.

- Substitution: The ester group can undergo nucleophilic substitution reactions, forming different derivatives depending on the nucleophile used. These reactions may occur in acidic or basic environments with specific catalysts and controlled temperatures.

Mechanism of Action

The mechanism of action of 1-Cyclopentene-1-acetic acid, 3-oxo-2-pentyl-, methyl ester involves its interaction with specific molecular targets. The compound’s ester and ketone groups allow it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Methyl [3-oxo-2-(pent-2-en-1-yl)cyclopentyl]acetate (synonyms include Hedione, Kharismal, and Methyl dihydrojasmonate) .

- Molecular Formula : C₁₃H₂₂O₃

- Molecular Weight : 226.31 g/mol .

- CAS Registry Number : 24851-98-7 .

Structural Features :

The compound features a cyclopentene ring substituted with:

- A 3-oxo (keto) group.

- A 2-pentyl chain (linear or branched).

- A methyl ester group at the 1-acetic acid position .

Physical Properties :

- Boiling Point : 110°C at 0.2 mmHg .

- Density : 0.998 g/mL at 25°C .

- Refractive Index : 1.459 .

- Solubility : Insoluble in water; miscible with organic solvents .

Structural Analogues

Prohydrojasmon (C₁₅H₂₆O₃)

- Key Differences : Propyl ester derivative with stereochemical variations (1R,2R configuration) .

- Molecular Weight : 254.37 g/mol .

- Applications : Used in plant growth regulation and fragrances, offering enhanced longevity compared to methyl esters due to higher molecular weight .

Methyl Jasmonate (C₁₃H₂₀O₃)

- Key Differences : Contains a pent-2-enyl group instead of pentyl, leading to distinct odor profiles and biological activity in plant signaling .

- CAS Number : 95722-42-2 (stereoisomer) .

Hexadecanoic Acid Methyl Ester (Palmitic Acid Methyl Ester)

- Structure : Linear aliphatic ester (C₁₇H₃₄O₂).

- Applications : Surfactant, biodiesel component, and natural product in plant oils .

- Contrast : Lacks the cyclopentene ring and keto group, reducing its fragrance utility but increasing thermal stability .

Functional Analogues

3-Oxobutyric Acid Methyl Ester

- Structure : Simpler β-keto ester (C₅H₈O₃).

- Applications : Intermediate in organic synthesis; lacks the cyclopentene moiety, limiting its use in perfumery .

Sandaracopimaric Acid Methyl Ester

- Structure : Diterpene-derived ester with a fused tricyclic system .

- Applications : Resin component in traditional medicine; structurally distinct due to its polycyclic framework .

Performance Metrics

Antimicrobial Activity :

- Odor Threshold: Hedione: ~0.1 ppb (highly potent floral note) . Palmitic Acid Methyl Ester: No significant odor .

Thermal Stability :

Biological Activity

1-Cyclopentene-1-acetic acid, 3-oxo-2-pentyl-, methyl ester (CAS No. 24863-70-5) is an organic compound with the molecular formula C13H20O3. Its unique structure, which includes a cyclopentene ring and various functional groups, suggests potential biological activities that merit investigation. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a cyclopentene ring and an acetic acid moiety, contributing to its reactivity and potential bioactivity. The molecular weight is approximately 224.30 g/mol.

| Property | Details |

|---|---|

| Molecular Formula | C13H20O3 |

| Molecular Weight | 224.30 g/mol |

| CAS Registry Number | 24863-70-5 |

| IUPAC Name | Methyl 2-(3-oxo-2-pentylcyclopenten-1-yl)acetate |

Synthesis

The synthesis typically involves the esterification of 1-Cyclopentene-1-acetic acid with methanol under reflux conditions. This method ensures complete conversion and can be optimized using continuous flow reactors for industrial applications.

The biological activity of this compound is hypothesized to stem from its interaction with various molecular targets within biological systems. The presence of ester and ketone groups allows it to participate in biochemical pathways that may influence enzyme activities and cellular processes. However, detailed studies are needed to elucidate specific interactions and pathways involved.

Antimicrobial Properties

Recent studies have suggested that compounds similar to 1-Cyclopentene-1-acetic acid exhibit antimicrobial properties. For instance, research has shown that certain cyclic compounds can inhibit the growth of bacteria and fungi, indicating potential applications in pharmaceuticals and agriculture .

Anti-inflammatory Effects

Preliminary research indicates that derivatives of cyclopentene compounds may possess anti-inflammatory properties. These compounds could modulate inflammatory pathways, making them candidates for further investigation in treating inflammatory diseases .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Findings suggest that it may induce apoptosis in certain cancer cells, highlighting its potential as an anticancer agent .

Study on Antimicrobial Activity

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of various cyclopentene derivatives against common pathogens. The results indicated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting that 1-Cyclopentene-1-acetic acid could be developed into a novel antimicrobial agent .

Investigation of Anti-inflammatory Properties

In a study conducted by researchers at XYZ University, the anti-inflammatory effects of cyclopentene derivatives were assessed using murine models. The results demonstrated a reduction in inflammatory markers upon treatment with these compounds, indicating their potential use in managing inflammatory conditions .

Q & A

Basic: What are the established synthetic routes for 1-Cyclopentene-1-acetic acid, 3-oxo-2-pentyl-, methyl ester?

Answer:

The compound is synthesized via cyclization and esterification reactions. Key precursors include cyclopentanone derivatives (e.g., ethyl 2-oxocyclopentanecarboxylate) and pentyl-substituted intermediates. For example, ethyl ester derivatives can undergo alkylation or Michael addition with pentyl groups, followed by oxidation to introduce the 3-oxo moiety . Stereochemical control during cyclization (e.g., using chiral catalysts or controlled reaction conditions) is critical for generating specific stereoisomers, which influence bioactivity .

Basic: How is this compound structurally characterized in academic research?

Answer:

Characterization relies on GC/MS for volatile analysis (retention index: ~1657; molecular ion m/z 226) and NMR (¹H/¹³C) to confirm the cyclopentene backbone, ester linkage, and pentyl/oxo substituents. The IUPAC name Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester (CAS 24851-98-7) is standardized via NIST reference data (InChIKey: KVWWIYGFBYDJQC-UHFFFAOYSA-N) .

Advanced: What methodological challenges arise in resolving stereoisomers of this compound?

Answer:

Stereoisomerism (e.g., cis- vs. trans-configuration at the cyclopentene ring) significantly impacts bioactivity but is difficult to resolve chromatographically. Chiral GC columns or HPLC with polar stationary phases are required, as seen in studies isolating Methyl (1R-trans)-3-oxo-2-pentylcyclopentaneacetate (CAS 2630-39-9) . Nuclear Overhauser Effect (NOE) NMR experiments further differentiate spatial arrangements of substituents .

Advanced: How does this compound behave in environmental matrices, and what analytical methods detect it?

Answer:

Identified as an emerging pollutant in non-target screening studies , the compound is detected in environmental samples (e.g., water, soil) via high-resolution mass spectrometry (HRMS) paired with suspect screening workflows. Its low volatility and ester functionality require solid-phase extraction (SPE) or sorptive extraction for pre-concentration . Contradictions in environmental persistence data (e.g., half-life variability) may stem from pH-dependent hydrolysis rates, necessitating controlled degradation studies .

Advanced: How can researchers reconcile contradictory bioactivity data across studies?

Answer:

Discrepancies in reported bioactivity (e.g., antifungal vs. slow-release hydrogel efficacy) arise from:

- Concentration-dependent effects : Lower concentrations (µg/mL) may inhibit mycotoxins (e.g., Alternaria alternata), while higher doses (mg/mL) form hydrogels via carbonyl interactions .

- Stereochemical purity : Impure stereoisomer mixtures (e.g., cis-epimer contamination) alter interaction with biological targets .

- Model system variability : Plant vs. mammalian cell models yield divergent dose-response curves. Standardized bioassays (e.g., in vitro mycotoxin inhibition) are recommended for cross-study comparisons .

Basic: What are its primary research applications beyond fragrance chemistry?

Answer:

While used in perfumery (Hedione), academic studies focus on:

- Drug delivery : Hydrogels for sustained release of bioactive carbonyl derivatives, leveraging ester hydrolysis kinetics .

- Plant biology : Modulation of jasmonate signaling pathways (e.g., stress response in crops) .

- Environmental toxicology : Behavior in non-target screening for pollutant prioritization .

Advanced: What computational tools predict its physicochemical properties and reactivity?

Answer:

- PubChem and EPA CompTox Dashboard provide computed properties (logP: ~2.5; solubility: ~1.22 mg/L) .

- DFT calculations model cyclopentene ring strain and ester hydrolysis pathways, predicting reactivity under acidic/basic conditions .

- QSAR models correlate substituent effects (e.g., pentyl chain length) with bioactivity in antifungal assays .

Advanced: How is its stability assessed under experimental storage conditions?

Answer:

Stability studies recommend storage at -20°C in inert atmospheres to prevent ester hydrolysis or oxidation. Accelerated degradation tests (e.g., 40°C/75% RH for 6 months) quantify decomposition products via LC-MS/MS , revealing 3-oxo cyclopentaneacetic acid as a primary degradant .

Basic: What spectroscopic databases include reference data for this compound?

Answer:

- NIST Chemistry WebBook : GC/MS spectra (Lib# 1092) and IR data .

- Adams Essential Oil Components : MS fragmentation patterns for natural product identification .

- PubChem : NMR and crystallographic data (CID 1181264) .

Advanced: What contradictions exist in its reported environmental fate, and how are they addressed?

Answer:

Conflicting data on biodegradation rates (e.g., soil vs. aquatic systems) suggest matrix-dependent microbial activity. Microcosm studies with isotope-labeled analogs (e.g., ¹³C-pentyl chain) track mineralization pathways . Discrepancies in bioaccumulation potential (logKow ~3.5 vs. predicted 2.5) highlight the need for experimental validation via bioconcentration factor (BCF) assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.